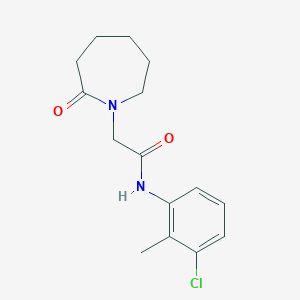
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone, also known as MQT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQT is a heterocyclic compound that belongs to the class of quinoline derivatives. It has a molecular weight of 327.4 g/mol and a molecular formula of C18H16N2O2S.
Aplicaciones Científicas De Investigación
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The mechanism of action of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone is not fully understood, but studies suggest that it may act through multiple pathways. One proposed mechanism is that (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone may prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
In addition to its anticancer properties, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone has also been shown to exhibit other biochemical and physiological effects. Studies have shown that (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone has antioxidant properties, which may help protect cells from oxidative damage. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone in lab experiments is its relatively simple synthesis method. This makes it a cost-effective compound to produce in large quantities for research purposes. However, one limitation of using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone. One area of interest is the development of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone derivatives that exhibit improved anticancer activity and reduced toxicity. Another area of research is the investigation of the potential use of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone and its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-amino-3-methoxybenzoic acid with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2,4-dichloroquinoline in the presence of a catalyst such as palladium on carbon to yield (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone.
Propiedades
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-18-13-4-5-14-11(9-13)3-2-7-16(14)15(17)12-6-8-19-10-12/h4-6,8-10H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYNPLAEYJBHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)





![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)